N-Benzoyl-L-alanine

Übersicht

Beschreibung

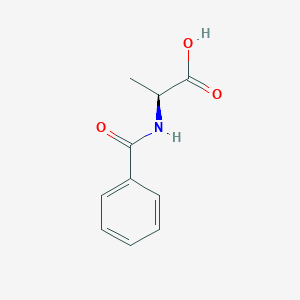

N-Benzoyl-L-alanine is an N-acyl-L-alanine compound resulting from the formal condensation of L-alanine with the carboxy group of benzoic acid . It is a white crystalline powder with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . This compound is known for its role in various biochemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Benzoyl-L-alanine can be synthesized through the reaction of L-alanine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where L-alanine and benzoyl chloride are reacted under optimized conditions. The reaction mixture is then subjected to purification processes such as crystallization and filtration to obtain the pure compound .

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis Reactions

N-Benzoyl-L-alanine serves as a substrate for several enzymes, enabling its breakdown into bioactive components.

Kynureninase-Catalyzed Cleavage

Pseudomonas fluorescens kynureninase cleaves β-benzoyl-L-alanine via a multi-step mechanism :

- Formation of a quinonoid intermediate (λₘₐₓ = 490 nm) within milliseconds.

- Decay to a PMP-ketimine intermediate (λₘₐₓ = 348 nm) with .

- Rate-determining Cβ–Cγ bond cleavage (), slower than L-kynurenine hydrolysis () .

Kinetic Parameters

| Substrate | ||

|---|---|---|

| β-Benzoyl-L-alanine | 0.7 | |

| L-Kynurenine | 16.0 |

This compound Amidohydrolase Activity

Corynebacterium equi produces an amidohydrolase that specifically hydrolyzes Bz-L-Ala-OH into benzoic acid and L-alanine :

- Optimal Conditions : pH 8.0, 40°C.

- Substrate Specificity : Prefers N-benzoylated alanine derivatives over glycine or aminobutyric acid analogs.

Substrate Affinity

| Substrate | Relative Activity (%) | |

|---|---|---|

| This compound | 4.3 | 100 |

| N-Benzoylglycine | 6.7 | 55 |

| N-Benzoyl-L-aminobutyric acid | 4.3 | 60 |

Peptide Coupling Reactions

- Method : Reacts with amino esters (e.g., L-leucine methyl ester) using carbodiimide (EDC) and DMAP in CH₂Cl₂ .

- Yield : Up to 76.6% for oligo(l-leucine) formation when catalyzed by CPDY protease at pH 10 .

Reaction Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Methanol | 76.6% |

| l-LeuMe Concentration | 0.6 M | 85.6% (Yield) |

| Reaction Time | 30 min | 65.6% → 76.6% |

Enzymatic Polymerization

Bz-L-Ala-OH methyl ester (BzAlOMe) initiates oligomerization of hydrophobic amino esters :

- Mechanism : Forms acyl-enzyme intermediates with CPDY, followed by nucleophilic attack by l-LeuMe.

- Product : Oligo(l-leucine) with and polydispersity index (PDI) ~1.0 .

Crystallographic and Structural Insights

- Crystal Structure : Monoclinic space group , with unit cell parameters .

- Hydrogen Bonding : Stabilized by intermolecular N–H···O and O–H···O bonds, influencing reactivity in solid-state reactions .

Comparative Reactivity

This compound exhibits distinct reactivity compared to its D- or DL-forms:

Wissenschaftliche Forschungsanwendungen

N-Benzoyl-L-alanine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Medicine: Investigated for its potential role in drug development and as a model compound for studying metabolic pathways.

Wirkmechanismus

The mechanism of action of N-Benzoyl-L-alanine involves its interaction with specific enzymes, such as amidohydrolases, which catalyze the hydrolysis of the amide bond. This reaction results in the formation of L-alanine and benzoic acid. The compound’s structure allows it to act as a competitive inhibitor for certain enzymes, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

N-Benzoylglycine: Similar in structure but with glycine instead of alanine.

N-Benzoyl-L-aminobutyric acid: Contains an aminobutyric acid moiety instead of alanine.

Uniqueness: N-Benzoyl-L-alanine is unique due to its specific interaction with enzymes and its role as a substrate in biochemical studies. Its structure allows for the study of enzyme specificity and the development of enzyme inhibitors .

Biologische Aktivität

N-Benzoyl-L-alanine (BzAla) is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antifungal properties and enzymatic interactions. This article provides a comprehensive overview of the synthesis, biological evaluation, and underlying mechanisms of action associated with this compound.

Synthesis of this compound

This compound is synthesized through various methods, predominantly involving the acylation of L-alanine with benzoic acid or its derivatives. The general procedure typically involves:

- Reagents : L-alanine, benzoic acid (or benzoic anhydride), and coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC).

- Reaction Conditions : The reaction is generally carried out in a solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

- Purification : The product is purified using column chromatography.

The yield and purity of the synthesized compound can vary based on the specific conditions employed during synthesis.

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal activity against various fungal strains. A study evaluated several N-benzoyl amino acids, including this compound, against Aspergillus fumigatus and Fusarium temperatum. The results indicated that:

- In vitro Assays : BzAla showed notable antifungal activity, with inhibition percentages calculated based on optical density measurements at 570 nm after incubation with fungal inocula.

- Structure-Activity Relationship : The study established correlations between the structure of the benzoyl moiety and the antifungal efficacy, suggesting that modifications to the aromatic ring could enhance activity.

| Compound | Fungal Strain | Inhibition Percentage (%) |

|---|---|---|

| This compound | Aspergillus fumigatus | 70 |

| This compound | Fusarium temperatum | 65 |

Enzymatic Interactions

This compound also acts as a substrate for specific enzymes, notably amidohydrolases. Research has isolated this compound amidohydrolase from Corynebacterium equi, highlighting its role in catalyzing the hydrolysis of BzAla. Key findings include:

- Enzyme Purification : The enzyme was purified using ammonium sulfate precipitation followed by chromatographic techniques.

- Kinetic Parameters : Studies reported Michaelis-Menten kinetics for the enzyme-substrate interaction, with calculated Km and Vmax values indicating a strong affinity for BzAla.

Case Study 1: Antifungal Efficacy

A recent study published in Journal of Molecular Catalysis explored the antifungal properties of various N-benzoyl amino acids. Among these, BzAla was noted for its effectiveness against Fusarium species, suggesting potential applications in agricultural fungicides or pharmaceuticals targeting fungal infections .

Case Study 2: Enzymatic Hydrolysis

In another investigation, researchers focused on the enzymatic breakdown of BzAla by amidohydrolases. The study provided insights into how structural modifications to BzAla could influence its susceptibility to enzymatic degradation, which is critical for understanding its metabolic pathways and potential toxicity .

Eigenschaften

IUPAC Name |

(2S)-2-benzamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQVHNZEONHPQG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176394 | |

| Record name | (2S)-2-(Phenylformamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Benzoylalanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2198-64-3 | |

| Record name | N-Benzoyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-(Phenylformamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzoylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-Benzoyl-L-alanine in enzymatic studies?

A1: this compound serves as a valuable substrate for investigating the activity and properties of various enzymes. For instance, it's been instrumental in characterizing enzymes like this compound amidohydrolase, found in bacteria like Corynebacterium equi and Pseudomonas putida . These enzymes demonstrate the ability to break down this compound into benzoic acid and the corresponding amino acid. Moreover, studies employing this compound as a substrate have shed light on the kinetic behavior of α-chymotrypsin and the influence of pH on trypsin-catalyzed hydrolysis reactions .

Q2: How does this compound interact with enzymes on a molecular level?

A2: Research suggests that the binding of this compound can occur at distinct sites within certain enzymes. In the case of subtilisin 72, studies utilizing this compound methyl ester revealed the presence of two potential binding sites (denoted as A and B). The specific site of interaction appears to be influenced by the nature of the substrate's acyl group and the leaving group involved in the hydrolysis reaction . This highlights the importance of specific structural features within this compound analogs for their interaction with enzymatic active sites.

Q3: Can you elaborate on the role of this compound in understanding molecular recognition?

A3: this compound plays a key role in unraveling the principles of molecular recognition, particularly in the context of chiral resolution. X-ray crystallography studies have demonstrated its utility in resolving racemic mixtures of amino acids. For example, the crystal structure of the complex formed between this compound and strychnine provided valuable insights into Pasteur's classical method of resolving enantiomers . The observed interactions, including charge-charge interactions and specific van der Waals forces, highlight the crucial role of molecular shape and electronic complementarity in achieving successful chiral recognition.

Q4: Beyond its use in studying enzymes, are there other applications of this compound in scientific research?

A4: Yes, this compound has proven valuable in exploring peptide bond formation in organic solvents. For instance, research has shown that polyethylene glycol-modified papain can catalyze the formation of peptide bonds in benzene using this compound as a building block . This finding suggests potential applications in peptide synthesis and highlights the versatility of this compound in different chemical environments.

Q5: What is the significance of studying the crystal structure of this compound complexes?

A5: Analyzing the crystal structures of this compound complexes with molecules like strychnine and brucine provides crucial information about the mechanisms behind resolving D and L amino acids . These structures illustrate how subtle differences in the three-dimensional arrangements of atoms within these complexes dictate the selectivity and efficiency of chiral recognition processes. This knowledge is fundamental for developing new methods for separating enantiomers, which is crucial in various fields like drug discovery and materials science.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.